![molecular formula C11H16IN3O2 B6604196 tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate CAS No. 2601393-66-0](/img/structure/B6604196.png)
tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is an organoiodine compound with a unique structure, containing five fused rings and a tert-butyl substituent. It has been studied extensively in the field of organic chemistry and has been found to have a variety of applications.
Wirkmechanismus
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has a unique structure, which allows it to interact with a variety of molecules. Its ability to interact with molecules is due to its ability to form a variety of complexes with different molecules, such as hydrogen bonds, ionic bonds, and van der Waals forces. These interactions allow the compound to act as a catalyst in the synthesis of various compounds, or as a reagent in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It has also been found to have anti-inflammatory properties, and to act as an inhibitor of certain enzymes. Furthermore, it has been found to have antifungal and antibacterial properties, and to have the ability to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its high reactivity, which allows for the rapid synthesis of various compounds. Additionally, it is a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care. Furthermore, it is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate. One potential application is in the development of new pharmaceuticals, as the compound has been found to have a variety of biological activities. Additionally, the compound could be used in the development of new catalysts for organic synthesis, as well as for the synthesis of polymers and other materials. Furthermore, it could be used in the development of new dyes, as well as in the synthesis of new semiconductors. Finally, it could be used as a reagent in the synthesis of other organoiodine compounds, as well as for the synthesis of other heterocyclic compounds.
Synthesemethoden
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate can be synthesized from the reaction of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid with tert-butyl iodide in the presence of a base, such as potassium carbonate. The reaction is carried out in a two-phase system, with the organic phase containing the acid and iodide, and the aqueous phase containing the base. The reaction is carried out at room temperature and is complete within a few hours, yielding the desired product in high yields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has been found to have a variety of applications in scientific research. It has been used as a catalyst for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of other organoiodine compounds. It has also been used in the synthesis of polymers, and as a reagent for the synthesis of organic dyes. Furthermore, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, and as a reagent for the synthesis of organic semiconductors.
Eigenschaften
IUPAC Name |
tert-butyl 3-iodo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSTWDJAQXTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


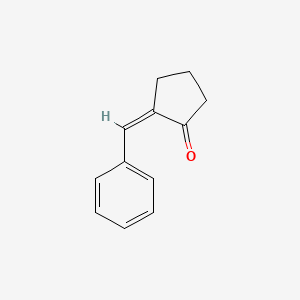
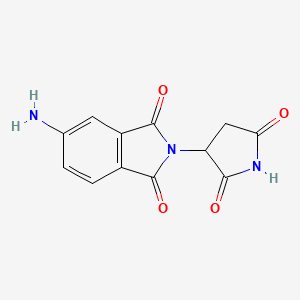
![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B6604153.png)
![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-oxazol-5-yl)propanoic acid](/img/structure/B6604158.png)
![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)
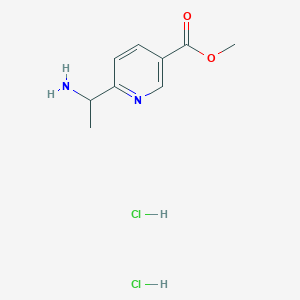
![4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid](/img/structure/B6604178.png)

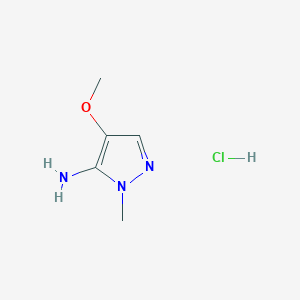
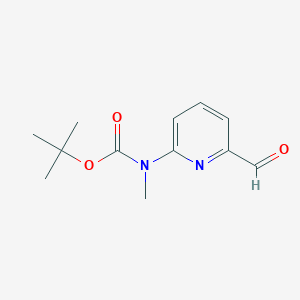
![tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate](/img/structure/B6604205.png)
![6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers](/img/structure/B6604215.png)